molecular formula C8H5ClF3NO B1334448 2-Chloro-3-(trifluoromethyl)benzamide CAS No. 39959-94-9

2-Chloro-3-(trifluoromethyl)benzamide

Cat. No. B1334448
CAS RN: 39959-94-9
M. Wt: 223.58 g/mol
InChI Key: HHXSRPAINZKJQZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzamide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds and has potential applications in the development of new pharmaceuticals, such as antituberculosis drugs. The presence of the trifluoromethyl group and the chloro substituent on the benzamide scaffold contributes to the compound's unique chemical and physical properties, which can be exploited in medicinal chemistry.

Synthesis Analysis

The synthesis of structurally related benzamide compounds has been reported in the literature. For instance, a straightforward synthetic methodology was developed for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which involved exploiting the reactivity of the cyanomethylene functionality to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety . This approach could potentially be adapted for the synthesis of 2-Chloro-3-(trifluoromethyl)benzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide were characterized, providing insights into the structural features of similar compounds . These studies are crucial for understanding the conformational stability and reactivity of the benzamide core when substituted with different functional groups.

Chemical Reactions Analysis

Benzamide compounds can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. The reactivity of the amide group and the substituents on the benzene ring can lead to the formation of novel heterocyclic compounds with potential biological activities. The insecticidal activity of some synthesized benzamide derivatives has been evaluated, demonstrating the practical applications of these chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as 2,6-dichlorobenzamide and 2-(trifluoromethyl)benzamide, have been investigated using density functional theory and other computational methods. These studies provide valuable data on vibrational spectra, thermochemical properties, and molecular electrostatic potential, which are important for predicting the behavior of these compounds in different environments . Theoretical calculations can also aid in the design of new compounds with desired physical and chemical characteristics.

Scientific Research Applications

Antituberculosis Drug Precursors

2-Chloro-3-(trifluoromethyl)benzamide and related compounds are used as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of promising antituberculosis drug candidates. These substances have been structurally characterized, highlighting their potential in developing new treatments for tuberculosis (Richter et al., 2021).

Antimicrobial Activity

Compounds derived from 2-Chloro-3-(trifluoromethyl)benzamide exhibit significant antimicrobial activities. Studies have shown that fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which include 2-Chloro-3-(trifluoromethyl)benzamide derivatives, display high antifungal and antibacterial activity against fungi and Gram-positive microorganisms, and some activity against Gram-negative strains (Carmellino et al., 1994).

Inhibiting Peroxisome Proliferator-Activated Receptor Delta (PPARdelta)

A specific derivative, 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified as a selective and irreversible antagonist of PPARdelta. This compound is significant for understanding PPARdelta cell biology and pharmacology, providing insights into the role of PPARdelta in various biological processes (Shearer et al., 2010).

Biological Activity against Mycobacterial, Bacterial, and Fungal Strains

A series of benzamides, including 2-Chloro-3-(trifluoromethyl)benzamide derivatives, have been synthesized and evaluated for their activity against mycobacterial, bacterial, and fungal strains. These compounds have shown comparable or higher biological activity than standard treatments like isoniazid and fluconazole (Imramovský et al., 2011).

Halogen-Involved Intermolecular Interactions

Studies on halogen-involved intermolecular interactions in benzamides, including 2-Chloro-3-(trifluoromethyl)benzamide derivatives, have provided valuable insights. These studies explore the role of halogen atoms in crystal packing and intermolecular interactions, contributing to the understanding of molecular structures and properties (Mondal et al., 2018).

Safety And Hazards

The safety information for 2-Chloro-3-(trifluoromethyl)benzamide is available in its Material Safety Data Sheet (MSDS) . For more specific safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSRPAINZKJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397499
Record name 2-chloro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)benzamide

CAS RN

39959-94-9
Record name 2-chloro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Yamamoto, T Shibata, K Abe, K Oda… - Chemical and …, 2016 - jstage.jst.go.jp
A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity. Starting from 2-chloro-N-{(S)-phenyl [(2S)-…
Number of citations: 3 www.jstage.jst.go.jp
JF Rousseau, I Chekroun, V Ferey… - … Process Research & …, 2015 - ACS Publications
… The 2-chloro-3-trifluoromethyl benzamide (24) was obtained as a white powder with a 84% yield (749 g) and a HPLC purity of 99.3%; HPLC (Method 3): RT, 9.9 min; mp 118.9 C. H …
Number of citations: 12 pubs.acs.org
J Ziff, DA Rudolph, B Stenne… - ACS Chemical …, 2016 - ACS Publications
… Also illustrated in the figure is 2-chloro-3-trifluoromethyl benzamide 9. Generally, these were used interchangeably for structure–activity relationship (SAR) purposes. …
Number of citations: 16 pubs.acs.org
H Liu, W Han, C Li, Z Ma, R Li, X Zheng… - European Journal of …, 2016 - Wiley Online Library
A highly efficient construction of phenanthridinone derivatives from o‐halobenzamides was developed by using a phosphine‐free palladium catalyst in N,N‐dimethylacetamide. The …
MA Letavic, BM Savall, BD Allison, L Aluisio, JI Andres… - 2017 - ACS Publications
… This work confirmed that the 2-chloro-3-trifluoromethyl benzamide or similar 2,3-disubstituted benzamides were the preferred substituents on the piperidine (or piperazine) nitrogen for …
Number of citations: 49 pubs.acs.org
H Ohta, T Ishizaka, M Tatsuzuki, M Yoshinaga… - Bioorganic & medicinal …, 2008 - Elsevier
In this study, a novel series of CB 2 receptor agonist imine derivatives, 1–6, was synthesized and evaluated for activity against the CB 2 receptor. In a previous paper we reported the …
Number of citations: 55 www.sciencedirect.com
X Deng, J Liang, BB Allison, C Dvorak… - The Journal of …, 2015 - ACS Publications
We report a Cu(I)-catalyzed azide–alkyne–allyl halide three-component reaction for a one-pot synthesis of 1,4-disubstituted 5-allyl-1,2,3-triazoles. The allyl moiety provides not only the …
Number of citations: 15 pubs.acs.org

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